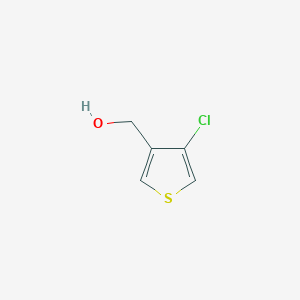

(4-Chlorothiophen-3-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

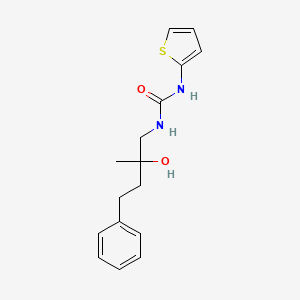

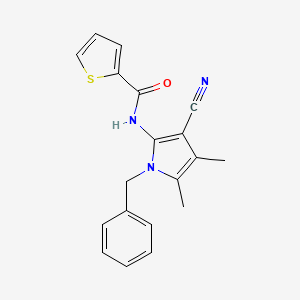

“(4-Chlorothiophen-3-yl)methanol” is a chemical compound with the molecular formula C5H5ClOS . It is a derivative of thiophene, a sulfur-containing heterocyclic compound . The compound has a molecular weight of 148.61 .

Molecular Structure Analysis

The InChI code for “(4-Chlorothiophen-3-yl)methanol” is1S/C5H5ClOS/c6-5-3-8-2-4(5)1-7/h2-3,7H,1H2 . This indicates the presence of a thiophene ring with a chlorine atom at the 4th position and a methanol group at the 3rd position . Physical And Chemical Properties Analysis

“(4-Chlorothiophen-3-yl)methanol” is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the searched resources.Aplicaciones Científicas De Investigación

Pharmacology

(4-Chlorothiophen-3-yl)methanol: is a compound that has potential applications in pharmacology due to its structural similarity to thiophene-based molecules known for their therapeutic properties. It could be used in the synthesis of new drugs with anti-inflammatory, anti-psychotic, and anti-cancer properties .

Material Science

In material science, this compound can contribute to the development of organic semiconductors and the fabrication of organic light-emitting diodes (OLEDs). Its thiophene core is particularly valuable in creating materials with desirable electronic properties .

Organic Synthesis

As a building block in organic synthesis, (4-Chlorothiophen-3-yl)methanol can be utilized to construct complex molecules. Its reactivity with various organic reagents can lead to the formation of novel compounds with potential applications in medicinal chemistry .

Analytical Chemistry

In analytical chemistry, derivatives of thiophene, like (4-Chlorothiophen-3-yl)methanol , can be used as standards or reagents in chromatographic methods and spectroscopic analysis to quantify or identify other substances .

Biochemistry

This compound may serve as a precursor for synthesizing biochemical reagents. It could be involved in studies related to enzyme function and metabolic pathways, especially those involving sulfur-containing compounds .

Environmental Science

(4-Chlorothiophen-3-yl)methanol: could be researched for its environmental impact, particularly in the context of its biodegradability and potential use in green chemistry applications .

Agriculture

In agriculture, research could explore the use of thiophene derivatives as part of pesticides or herbicides. The compound’s reactivity might be harnessed to develop new formulations that are more effective and environmentally friendly .

Nanotechnology

Finally, in nanotechnology, (4-Chlorothiophen-3-yl)methanol could be used in the synthesis of thiophene-based polymers and nanomaterials, which have applications ranging from drug delivery systems to electronic devices .

Propiedades

IUPAC Name |

(4-chlorothiophen-3-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClOS/c6-5-3-8-2-4(5)1-7/h2-3,7H,1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMINNRXCTLTCFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)Cl)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Chlorothiophen-3-yl)methanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(Trifluoroacetylamino)-5-(dimethylaminomethylene)-4,5-dihydro-6H-cyclopenta[b]thiophene-6-one](/img/structure/B2966815.png)

![Ethyl 2-[[2-[1-[2-[(4-methylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2966817.png)

![N-(1,3-benzodioxol-5-yl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2966820.png)

![5-(3-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]triazolidine-4-carboxamide](/img/structure/B2966824.png)

![N-[2-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)ethyl]but-2-ynamide](/img/structure/B2966826.png)

![2-(4-chlorophenyl)-5-ethoxy-4-[(4-methoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2966828.png)

![(5-Bromofuran-2-yl)(4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2966830.png)